5-Azaindole vs 7-Azaindole: Basicity Contrast
The unsubstituted 5-azaindole (1H-pyrrolo[3,2-c]pyridine) parent core, onto which the 3-chloro substituent is installed, exhibits an aqueous pKa(BH⁺) of 8.26 for protonation at the pyridinic nitrogen, compared with 4.59 for 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and 6.94 for 4-azaindole (pyrrolo[3,2-b]pyridine) . This 3.67-unit higher basicity versus the 7-azaindole isomer means that at physiological pH, the 5-azaindole scaffold is substantially more protonated, enabling salt formation under milder acidic conditions and providing a wider operational window for pH-dependent solubility tuning and chromatographic purification of intermediates . The 3-chloro substituent, being electron-withdrawing, will moderate this basicity downwards from the parent value, but the relative isomer ranking is preserved.
| Evidence Dimension | Pyridinic nitrogen basicity (aqueous pKa of conjugate acid, BH⁺) |
|---|---|
| Target Compound Data | 5-Azaindole (parent core): pKa(BH⁺) = 8.26 |
| Comparator Or Baseline | 7-Azaindole: pKa(BH⁺) = 4.59; 4-Azaindole: pKa(BH⁺) = 6.94; 6-Azaindole: pKa(BH⁺) = 7.95; Indole: pKa(BH⁺) ≈ −2.4 |
| Quantified Difference | 5-Azaindole is 3.67 pKa units more basic than 7-azaindole; 1.32 units more basic than 4-azaindole; ~10.7 units more basic than indole |
| Conditions | Aqueous solution; unsubstituted parent cores; data from Mérour & Joseph, Science of Synthesis 2017 |
Why This Matters
The pKa difference of 3.67 units between 5-azaindole and 7-azaindole translates to a >4,000-fold difference in protonated fraction at a given pH near neutrality, directly impacting salt form selection, formulation development, and intermediate isolation protocols during library synthesis.
